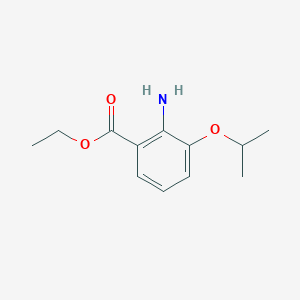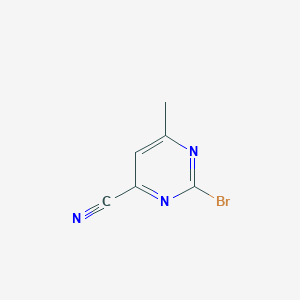
2-Bromo-6-methylpyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methylpyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H4BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylpyrimidine-4-carbonitrile typically involves the bromination of 6-methylpyrimidine-4-carbonitrile. One common method is the reaction of 6-methylpyrimidine-4-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions and minimizing the risk of side reactions.
化学反応の分析
Types of Reactions
2-Bromo-6-methylpyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups at the 2-position.
Cross-Coupling Reactions: Biaryl or heteroaryl compounds.
Reduction: 2-Amino-6-methylpyrimidine-4-carbonitrile.
科学的研究の応用
2-Bromo-6-methylpyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-6-methylpyrimidine-4-carbonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
6-Methylpyrimidine-4-carbonitrile: Lacks the bromine atom at the 2-position.
Uniqueness
2-Bromo-6-methylpyrimidine-4-carbonitrile is unique due to the combination of the bromine atom, methyl group, and nitrile group on the pyrimidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H4BrN3 |
|---|---|
分子量 |
198.02 g/mol |
IUPAC名 |
2-bromo-6-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c1-4-2-5(3-8)10-6(7)9-4/h2H,1H3 |
InChIキー |
KRELQWIFZPDOLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)
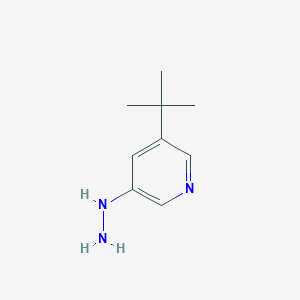

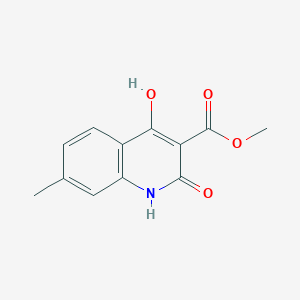

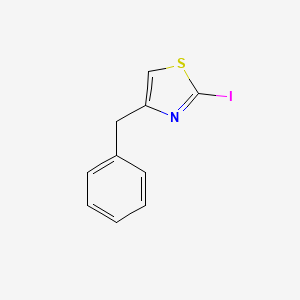


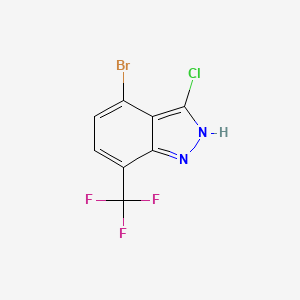
![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)


